molecular formula C10H12BrNO B14043434 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one

1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14043434
M. Wt: 242.11 g/mol
InChI Key: WCZYWIOXQKKWRZ-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO It is characterized by the presence of an amino group, a bromomethyl group, and a propanone group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of an amino group. One common method involves the bromination of 2-methyl-5-nitrobenzaldehyde, followed by reduction to form the corresponding amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromomethyl group can yield methyl derivatives .

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Amino-2-chloromethyl)phenyl)propan-2-one
  • 1-(5-Amino-2-(methyl)phenyl)propan-2-one
  • 1-(5-Amino-2-(fluoromethyl)phenyl)propan-2-one

Uniqueness

1-(5-Amino-2-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom can participate in specific reactions that are not possible with other halogens or substituents, making this compound valuable for targeted synthetic applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[5-amino-2-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7(13)4-9-5-10(12)3-2-8(9)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

WCZYWIOXQKKWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)N)CBr

Origin of Product

United States

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